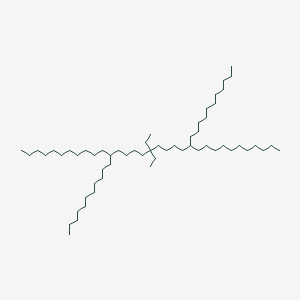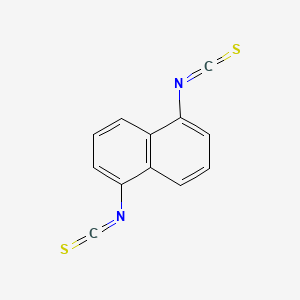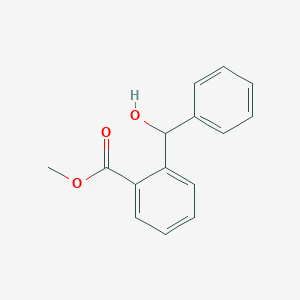
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in the fragrance industry due to its pleasant floral aroma. This compound is also found in various essential oils and is used in cosmetics and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester typically involves the esterification of salicylic acid with benzyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The general reaction is as follows:
Salicylic acid+Benzyl alcoholH2SO4Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to salicylic acid and benzyl alcohol under acidic or basic conditions.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Scientific Research Applications
Benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in topical formulations due to its anti-inflammatory properties.
Industry: Widely used in the fragrance and cosmetic industries for its pleasant aroma and fixative properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid, benzyl ester: Similar structure but lacks the methyl ester group.
Benzyl o-hydroxybenzoate: Another ester of salicylic acid with similar properties.
Benzyl salicylate: Often used interchangeably with benzoic acid, 2-(hydroxyphenylmethyl)-, methyl ester.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its pleasant aroma and fixative properties make it particularly valuable in the fragrance industry .
Properties
CAS No. |
73472-90-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-[hydroxy(phenyl)methyl]benzoate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3 |
InChI Key |
CKZLXBIDMFDBJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


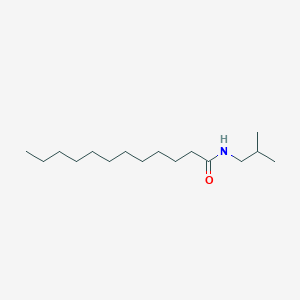

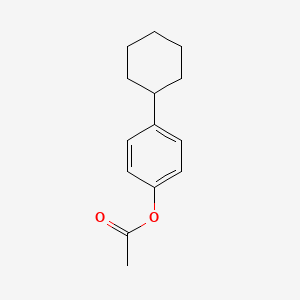
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
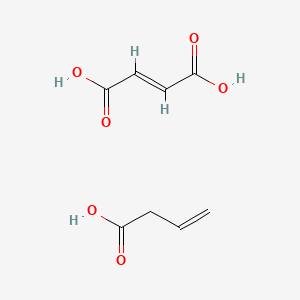
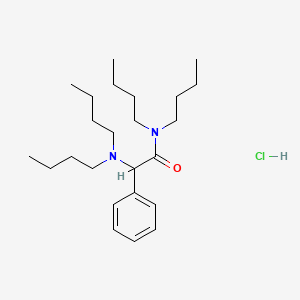
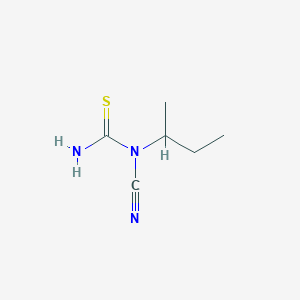
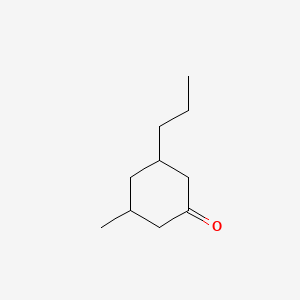
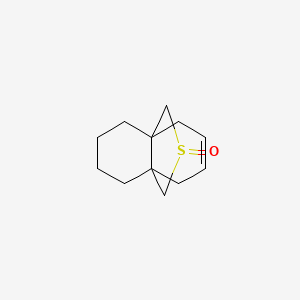
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

